(R)-1-(1-Phenylcyclopentyl)ethan-1-ol
Description
Properties
Molecular Formula |
C13H18O |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
(1R)-1-(1-phenylcyclopentyl)ethanol |
InChI |
InChI=1S/C13H18O/c1-11(14)13(9-5-6-10-13)12-7-3-2-4-8-12/h2-4,7-8,11,14H,5-6,9-10H2,1H3/t11-/m1/s1 |
InChI Key |
OLDXGGGHOCSMIT-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C1(CCCC1)C2=CC=CC=C2)O |
Canonical SMILES |
CC(C1(CCCC1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (R)-1-(1-Phenylcyclopentyl)ethan-1-ol
General Synthetic Strategy
The synthesis of this compound generally involves:
- Construction of the cyclopentane ring substituted with a phenyl group.
- Introduction of the ethanolic hydroxyl group at the chiral center.
- Control of stereochemistry to obtain the (R)-enantiomer with high enantiomeric excess.
The synthetic route can vary depending on the desired yield and enantiomeric purity, often requiring chiral catalysts or resolution techniques.
Specific Reported Synthetic Routes
Asymmetric Reduction of Ketone Precursors
One common approach is the enantioselective reduction of the corresponding ketone, 1-(1-phenylcyclopentyl)ethanone, to the alcohol using chiral reducing agents or catalysts.
- Catalysts: Chiral transition metal complexes (e.g., Rh, Ru, or Ir-based catalysts) or organocatalysts.
- Reducing agents: Borohydrides (e.g., sodium borohydride modified with chiral ligands) or hydrogen gas with chiral metal catalysts.
- Reaction conditions: Typically carried out in organic solvents such as ethanol or methanol at controlled temperatures (0–25 °C) to maximize stereoselectivity.
This method allows for direct access to the (R)-enantiomer with high enantiomeric excess.
Grignard Reaction Followed by Stereoselective Reduction
Another approach involves:
- Formation of the cyclopentyl phenyl ketone intermediate via Friedel-Crafts acylation or related methods.
- Reaction with a methyl Grignard reagent to form a tertiary alcohol intermediate.
- Subsequent stereoselective reduction or resolution to isolate the (R)-enantiomer.
This route requires careful control of stereochemistry during the reduction or resolution step.
Chiral Pool Synthesis
Utilizing chiral starting materials derived from natural sources (e.g., chiral cyclopentane derivatives) can provide stereochemical control in the synthesis.
- The chiral cyclopentane derivative is functionalized to introduce the phenyl group and the ethanolic hydroxyl group.
- This method often involves multiple steps but can yield high enantiomeric purity without the need for chiral catalysts.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Challenges | Typical Yield (%) | Enantiomeric Excess (ee) (%) |
|---|---|---|---|---|---|
| Asymmetric Reduction | Reduction of ketone with chiral catalyst | Direct enantioselective synthesis | Requires expensive catalysts | 70–90 | >90 |
| Grignard Reaction + Reduction | Grignard addition to ketone + reduction | Established chemistry | Stereocontrol in reduction step | 60–80 | 80–95 |
| Chiral Pool Synthesis | Functionalization of chiral cyclopentane | High stereochemical control | Multi-step, longer synthesis time | 50–75 | >95 |
Research Findings and Data Analysis
Enantioselectivity and Yield Optimization
- Studies show that the choice of chiral catalyst and reaction conditions critically affect the enantiomeric excess and yield.
- For example, Rhodium-based catalysts with BINAP ligands have been reported to achieve ee values above 95% in asymmetric hydrogenation of related ketones.
- Temperature control and solvent choice influence reaction rates and selectivity.
Mechanistic Insights
- The stereoselective reduction proceeds via coordination of the ketone oxygen to the metal center, followed by hydride transfer to the prochiral carbon.
- The chiral environment of the catalyst enforces preferential formation of the (R)-enantiomer.
- Computational modeling supports the favored transition state leading to the (R)-configuration.
Applications of the Prepared Compound
- The high enantiomeric purity of this compound is essential for its use as a building block in pharmaceuticals, particularly in drugs targeting neurological pathways.
- Its alcohol functionality allows further derivatization for medicinal chemistry purposes.
Chemical Reactions Analysis
Types of Reactions
®-1-(1-Phenylcyclopentyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyl phenyl ketone, while reduction can produce various alcohol derivatives.
Scientific Research Applications
®-1-(1-Phenylcyclopentyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis, enabling the construction of complex molecules with high stereochemical purity.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ®-1-(1-Phenylcyclopentyl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3-Hydroxyphenyl)ethan-1-ol and 1-(4-Hydroxyphenyl)ethan-1-ol
- Structural Differences : These compounds feature a hydroxyphenyl group instead of the phenylcyclopentyl group in the target molecule.
- Synthesis: Biocatalytic reduction of 3′- and 4′-hydroxyacetophenones using alcohol dehydrogenases (ADHs) achieves >95% conversion and >99% enantiomeric excess (ee) for the (R)-enantiomers .
- Key Properties :
- Higher polarity due to the hydroxyl group on the phenyl ring.
- Applications in chiral synthons for pharmaceuticals and agrochemicals.
(R)-1-(Benzoxazol-2-yl)ethan-1-ol
- Structural Differences : A benzoxazole heterocycle replaces the phenylcyclopentyl group, introducing nitrogen and oxygen atoms.
- Synthesis : Kinetic resolution via DFT-guided esterification with achiral carboxylic acids achieves high optical purity .
- Key Properties :
- Enhanced electronic effects due to the heterocycle, influencing reactivity in transition states.
- Used in asymmetric catalysis and medicinal chemistry.
1-(Pyridin-2-yl)ethan-1-ol
- Structural Differences : A pyridine ring replaces the phenyl group, introducing a nitrogen atom.
- Synthesis : Nickel-catalyzed hydrogenation of 2-acetylpyridine yields this compound with moderate conversions (determined by GC-MS) .
- Key Properties: Basic character due to the pyridinyl group, affecting solubility and coordination chemistry. Potential use in metal-ligand complexes.
Halogenated Derivatives: (R)-1-(3-Fluorophenyl)ethan-1-ol and (R)-1-(3-Chlorophenyl)ethan-1-ol
- Structural Differences : Fluorine or chlorine substituents on the phenyl ring alter electronic properties.
- Synthesis : Synthesized with 87–90% stereochemical purity via chiral HPLC resolution .
- Key Properties: Electron-withdrawing effects (Cl, F) increase acidity of the hydroxyl group. Lower boiling points compared to non-halogenated analogs.
(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-ol
- Structural Differences : Two trifluoromethyl (-CF₃) groups on the phenyl ring enhance lipophilicity.
- Synthesis : Asymmetric transfer hydrogenation achieves high enantioselectivity, critical for neurokinin-1 receptor antagonist synthesis .
- Key Properties :
- Extreme electron-withdrawing effects stabilize the intermediate in catalytic processes.
- High thermal stability due to -CF₃ groups.
1-Methylcyclopentanol
- Structural Differences: A simpler cyclopentanol derivative lacking the phenyl group.
- Synthesis : Commercial availability (CAS 1462-03-9) via standard cyclization methods .
- Key Properties: Lower molecular weight (100.16 g/mol) and higher volatility compared to phenyl-substituted analogs. Limited chiral applications due to lack of stereogenic centers.
Data Tables
Table 2: Physical Properties
| Compound Name | Boiling Point (°C) | Solubility (mg/mL) | LogP (Predicted) |
|---|---|---|---|
| 1-(4-Hydroxyphenyl)ethan-1-ol | 245–250 | 50 (water) | 1.2 |
| (R)-1-(Benzoxazol-2-yl)ethan-1-ol | 280–285 | 10 (DMSO) | 2.5 |
| 1-Methylcyclopentanol | 175–180 | 100 (ethanol) | 1.8 |
Biological Activity
(R)-1-(1-Phenylcyclopentyl)ethan-1-ol, a compound characterized by its unique chiral center, phenyl group, and cyclopentyl ring, has garnered attention for its potential biological activities. This article explores its biological mechanisms, related case studies, and research findings to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound's unique configuration allows it to interact with various biological targets, influencing biochemical pathways.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound's chiral nature enables it to fit into stereospecific binding sites, thereby modulating enzyme activity and influencing metabolic pathways. This interaction can lead to various physiological effects, including:
- Enzyme modulation : Influencing the activity of enzymes involved in metabolic processes.
- Receptor binding : Potentially interacting with neurotransmitter receptors, which could affect neurological functions.
Biological Activity Assays
Research has demonstrated the compound's potential in several biological assays:
Case Studies
Several studies have investigated the biological implications of this compound:
- Antimicrobial Properties : A study found that the compound effectively inhibited the growth of pathogenic bacteria, indicating its potential use as a natural preservative or therapeutic agent in treating infections .
- Cytotoxic Effects : Research indicated that this compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, highlighting its potential as an anti-cancer agent .
- Neuropharmacological Effects : Preliminary investigations suggested that the compound may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structure | Unique Properties |
|---|---|---|
| 1-Phenylcyclopentanol | Lacks chiral center | Limited biological activity compared to (R)-isomer |
| Cyclopentylmethanol | Lacks phenyl group | Different interaction profile |
| Phenylethanol | Lacks cyclopentyl ring | Less complex biological interactions |
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR identify structural motifs (e.g., cyclopentyl protons at δ 1.5–2.0 ppm, phenyl resonances at δ 7.2–7.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 204.1512 for CHO) .
- Polarimetry : Specific optical rotation ([α]D = +15° to +25° in ethanol) verifies enantiopurity .
Advanced
2D NMR (e.g., COSY, NOESY) resolves complex stereochemistry, such as distinguishing axial/equatorial substituents on the cyclopentane ring. X-ray crystallography provides absolute configuration validation, particularly for novel derivatives .
How can reaction conditions be optimized to maximize enantiomeric excess (ee) in catalytic asymmetric synthesis?
Q. Advanced
- Catalyst Screening : Rhodium catalysts (e.g., (pentamethylcyclopentadienyl)RhCl) outperform ruthenium analogs in sterically hindered substrates, reducing side reactions .
- Temperature Control : Lower temperatures (−20°C) favor higher ee by slowing racemization kinetics.
- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance catalyst-substrate interactions vs. non-polar alternatives .
What methodologies are used to study biological interactions of this compound?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Quantifies binding affinities (K) to targets like G-protein-coupled receptors (GPCRs) .
- Enzyme Inhibition Assays : IC values are determined via fluorometric or colorimetric substrates (e.g., NADH depletion in ADH studies) .
- Molecular Dynamics (MD) Simulations : Predict binding modes using force fields (AMBER/CHARMM) to guide mutagenesis studies .
How does the compound’s reactivity vary under oxidative or reductive conditions?
Q. Basic
- Oxidation : Chromium-based reagents (e.g., PCC) convert the alcohol to a ketone, while TEMPO/NaOCl selectively oxidizes primary alcohols .
- Reduction : Catalytic hydrogenation (H, Pd/C) reduces unsaturated bonds without affecting the cyclopentane ring .
What advanced NMR techniques resolve ambiguities in complex stereoisomers?
Q. Advanced
- NOESY : Correlates spatial proximity of protons (e.g., confirming cis- vs. trans-substituted cyclopentane rings) .
- Chiral Derivatization : Mosher’s ester analysis assigns absolute configuration via F NMR shifts .
How should researchers handle stability and storage of this compound?
Basic
Store at −20°C under inert atmosphere (argon) to prevent oxidation. Use amber vials to avoid photodegradation. Purity should be verified via HPLC every 6 months .
How can contradictory data in literature regarding synthetic yields be addressed?
Advanced
Method validation through orthogonal techniques (e.g., repeating reactions under reported vs. optimized conditions) identifies critical variables. For example, discrepancies in ADH-mediated reductions may arise from enzyme source or cofactor regeneration efficiency .
What safety protocols are essential for handling this compound in vitro?
Basic
Use fume hoods for synthesis, emergency eyewash stations, and flame-resistant lab coats. Respiratory protection (N95 masks) is required during aerosol-generating steps (e.g., rotary evaporation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
